molecular formula C₆H₁₂O₄ B1141978 4-Deoxy-L-fucose CAS No. 61244-62-0

4-Deoxy-L-fucose

Cat. No.: B1141978
CAS No.: 61244-62-0
M. Wt: 148.16
Attention: For research use only. Not for human or veterinary use.
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Description

4-Deoxy-L-fucose is a deoxy sugar, specifically a monosaccharide, that lacks a hydroxyl group at the fourth carbon position. This compound is structurally similar to L-fucose, a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . The unique structural feature of this compound is the absence of the hydroxyl group at the fourth carbon, which distinguishes it from other six-carbon sugars.

Mechanism of Action

Target of Action

4-Deoxy-L-fucose primarily targets fucosyltransferases (FUTs) . FUTs are enzymes that construct fucosylated glycans, which are involved in a wide variety of physiological and pathological processes, including cell adhesion, tissue development, angiogenesis, fertilization, malignancy, and tumor metastasis .

Mode of Action

This compound acts as a potential inhibitor of FUTs . It interacts with these enzymes, potentially disrupting their normal function. This interaction can lead to alterations in the expression of fucosylated oligosaccharides, which are involved in several biological processes .

Biochemical Pathways

The action of this compound affects the biosynthesis of GDP-fucose, a precursor to fucosylated glycans . Two pathways operate in mammalian cells for the synthesis of GDP-fucose: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . By inhibiting FUTs, this compound can disrupt these pathways and affect the formation of fucosylated glycans .

Pharmacokinetics

It’s known that glycosylation, a process that this compound is involved in, can impact the pharmacokinetics and pharmacodynamics of therapeutic proteins .

Result of Action

The inhibition of FUTs by this compound can lead to a decrease in cellular fucosylation . This can have significant effects at the molecular and cellular levels, including alterations in cell adhesion, tissue development, angiogenesis, and other processes . In particular, the aberrant expression of fucosylated glycans, which can be caused by the action of this compound, has been linked to various pathologies, including cancer and inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut environment plays a significant role in the metabolism of L-fucose, a related compound . Gut microorganisms metabolize L-fucose and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules . It’s plausible that similar interactions could influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

4-Deoxy-L-fucose plays a crucial role in several biochemical reactions. It is involved in the biosynthesis of glycans and glycolipids, where it serves as a substrate for fucosyltransferases. These enzymes transfer fucose residues to glycoproteins and glycolipids, influencing their structure and function . The interaction of this compound with fucosyltransferases is essential for the formation of fucosylated glycans, which are important for cell-cell communication and immune responses .

Cellular Effects

This compound affects various cellular processes, including cell signaling, gene expression, and metabolism. It is known to modulate the expression of fucosylated glycans on the cell surface, which can influence cell adhesion and migration . Additionally, this compound impacts the Notch signaling pathway, a critical regulator of cell differentiation and development . By altering the fucosylation of Notch receptors, this compound can affect the downstream signaling events and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into glycans and glycolipids through the action of fucosyltransferases. This process requires the activation of this compound to GDP-fucose, which is then utilized by the enzymes . The binding of this compound to fucosyltransferases facilitates the transfer of fucose residues to target molecules, thereby modifying their structure and function . This modification can lead to changes in cell signaling, enzyme activity, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to changes in the expression of fucosylated glycans and alterations in cell signaling pathways . Additionally, the degradation of this compound can impact its availability and efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance the expression of fucosylated glycans and improve immune responses . At high doses, it may cause toxic effects and disrupt normal cellular functions . Studies have shown that excessive this compound can lead to adverse effects such as inflammation and tissue damage . Therefore, it is important to determine the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the de novo synthesis and salvage pathways . In the de novo pathway, this compound is synthesized from GDP-mannose through a series of enzymatic reactions . In the salvage pathway, free this compound is converted to GDP-fucose and utilized in glycan biosynthesis . These pathways are essential for maintaining the cellular levels of this compound and ensuring its availability for biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of this compound to various cellular compartments, including the Golgi apparatus and endoplasmic reticulum . The distribution of this compound can influence its availability for glycan biosynthesis and other biochemical processes .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects . It is primarily found in the Golgi apparatus and endoplasmic reticulum, where it is involved in the biosynthesis of fucosylated glycans . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its function in glycan biosynthesis and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxy-L-fucose can be achieved through various methods, including chemical and enzymatic approaches. One common method involves the enzymatic conversion of L-fuculose to L-fucose using fucose isomerase, followed by selective deoxygenation at the fourth carbon position . The optimal conditions for this enzymatic reaction are typically around 40°C and pH 10, with manganese ions as cofactors .

Industrial Production Methods: Industrial production of this compound can involve extraction from natural sources such as seaweeds, plants, or animal tissues. Alternatively, microbial synthesis using metabolic engineering approaches has been explored. For instance, the de novo pathway in bacteria involves the conversion of mannose to GDP-L-fucose, which can then be chemically modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Deoxy-L-fucose undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound to its corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups at the fourth carbon position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and halogenated compounds .

Scientific Research Applications

4-Deoxy-L-fucose has numerous applications in scientific research:

Comparison with Similar Compounds

    L-fucose: A common six-carbon sugar with a hydroxyl group at the fourth carbon.

    D-fucose: The D-enantiomer of L-fucose, differing in the spatial arrangement of atoms.

    6-Deoxy-L-galactose: Another deoxy sugar with a missing hydroxyl group at the sixth carbon.

Uniqueness of 4-Deoxy-L-fucose: The absence of the hydroxyl group at the fourth carbon in this compound imparts unique chemical properties, making it distinct from other similar compounds. This structural difference can affect its reactivity and interactions with biological molecules, providing unique opportunities for research and industrial applications .

Properties

IUPAC Name

(3R,4S,6S)-6-methyloxane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-3-2-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBURJZEESAQPG-NSHGFSBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@H](C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of the enzyme BmulJ_04915 in relation to 4-deoxy-L-fucose?

A1: While BmulJ_04915 doesn't directly interact with this compound, it plays a crucial role in understanding its derivative, 4-deoxy-L-fucono-1,5-lactone. The research identified BmulJ_04915 as the first enzyme capable of hydrolyzing both L-fucono-1,4-lactone and L-fucono-1,5-lactone []. Due to the instability and rapid conversion of L-fucono-1,5-lactone to L-fucono-1,4-lactone, researchers synthesized the more stable 4-deoxy-L-fucono-1,5-lactone using L-fucose dehydrogenase. BmulJ_04915 effectively hydrolyzed 4-deoxy-L-fucono-1,5-lactone, demonstrating its potential role in the metabolism or modification of compounds related to this compound [].

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